Methyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class of compounds. Benzofurans are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Butyryl Group: The butyryl group can be introduced through an acylation reaction using butyryl chloride in the presence of a base such as pyridine.
Attachment of the Fluorophenylsulfonyl Group: The fluorophenylsulfonyl group can be attached via a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Methyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Methyl 5-{propionyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Methyl 5-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
Methyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 5-[butanoyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO6S/c1-4-5-19(24)23(30(26,27)16-9-6-14(22)7-10-16)15-8-11-18-17(12-15)20(13(2)29-18)21(25)28-3/h6-12H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCLYJTWAQYADB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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